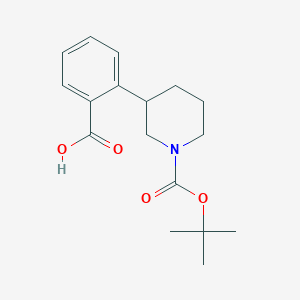

2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid

Description

2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid is a synthetic organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a benzoic acid moiety at the 2-position of the piperidine ring. The Boc group is widely used in peptide synthesis and medicinal chemistry to protect amine functionalities during multi-step reactions . The benzoic acid component enhances solubility in polar solvents and provides a handle for further derivatization, such as esterification or amide coupling. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and kinase-targeting agents .

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-6-7-12(11-18)13-8-4-5-9-14(13)15(19)20/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSFFRFRABIDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step-by-Step Synthesis Overview

Formation of the Piperidine Ring : The initial step involves creating the piperidine structure. This can be achieved through various methods, including the use of starting materials like pyridine or piperidine derivatives.

Introduction of the Tert-butoxycarbonyl Group : The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen. This is typically done using di-tert-butyl dicarbonate (Boc2O) in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM), often in the presence of a base such as triethylamine or a sterically hindered amine.

Attachment of the Benzoic Acid Moiety : The final step involves attaching the benzoic acid moiety to the piperidine ring. This can be achieved through various coupling reactions, such as Suzuki coupling or direct arylation, depending on the specific starting materials.

Detailed Synthesis Route

A detailed synthesis route might involve the following steps:

Reaction Conditions

- Temperature : Reactions involving the introduction of the Boc group are typically conducted at temperatures ranging from 10°C to 30°C.

- Solvents : Common solvents include THF, DCM, and DMF, depending on the specific reaction step.

- Catalysts/Reagents : Alkali metal carbonates or sterically hindered amines are often used as bases in the Boc protection step.

Applications and Uses

Compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The tert-butoxycarbonyl group makes it useful for protecting amines during synthesis, allowing for selective reactions at other sites.

Data Tables

Physical and Chemical Properties of this compound

| Property | Description |

|---|---|

| CAS No. | 908334-22-5 |

| Molecular Formula | C17H23NO4 |

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid |

Synthesis Steps and Conditions

| Step | Description | Conditions |

|---|---|---|

| 1 | Formation of Piperidine Ring | Variable, depending on starting materials |

| 2 | Introduction of Tert-butoxycarbonyl Group | Boc2O, base (e.g., triethylamine), solvent (e.g., THF) |

| 3 | Attachment of Benzoic Acid Moiety | Coupling reaction (e.g., Suzuki), catalysts (e.g., palladium) |

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the piperidine nitrogen. Acidic hydrolysis is the primary method for its removal:

Key Findings :

-

TFA-mediated deprotection is highly efficient, with near-quantitative recovery under anhydrous conditions .

-

The liberated piperidine nitrogen enables subsequent alkylation or acylation reactions (e.g., amide bond formation) .

Carboxylic Acid Functionalization

The benzoic acid moiety participates in classical acid-derived reactions:

Esterification

Amide Formation

| Coupling System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EDCI/HOBt | DMF, 25°C, 24 h | Amide with benzylamine | 76% | |

| HATU/DIEA | DCM, 0°C → 25°C, 6 h | Amide with arylhydrazines | 68% |

Mechanistic Insight :

-

Activation of the carboxylic acid via mixed anhydride or uronium intermediates is critical for nucleophilic substitution .

Piperidine Ring Modifications

The Boc-protected piperidine ring undergoes selective transformations:

Alkylation at Nitrogen

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 8 h | N-Methylpiperidine derivative | 65% | |

| Allyl bromide | NaH, THF, 0°C → 25°C, 12 h | N-Allylpiperidine analog | 58% |

Oxidation of Piperidine

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → 25°C, 6 h | N-Oxide derivative | 72% | |

| RuO₄ | Acetone/H₂O, 25°C, 3 h | Ring-opened ketone | 41% |

Cross-Coupling Reactions

The aromatic ring participates in transition-metal-catalyzed couplings:

Optimization Data :

Stability and Reactivity Trends

-

Thermal Stability : Decomposition onset at 180°C (TGA data) .

-

pH Sensitivity : Boc group remains intact in neutral/basic conditions but hydrolyzes rapidly at pH < 3 .

-

Solubility : Poor in water (0.2 mg/mL); soluble in DMF, DCM, and THF .

This compound’s multifunctional design enables its use in synthesizing protease inhibitors, kinase modulators, and PROTACs. Recent studies emphasize its role in generating sp³-rich architectures for drug discovery .

Scientific Research Applications

Example Synthesis Route:

- Starting Materials : Piperidine derivative (tert-butoxycarbonyl protected) and benzoic acid derivative.

- Reagents : Alkali metal hydroxides or carbonates as bases.

- Conditions : Reflux in a suitable solvent (e.g., ethanol or THF) for several hours.

- Isolation : Purification through recrystallization or chromatography.

Medicinal Chemistry

2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural attributes allow for modifications that can enhance pharmacological activity.

Case Study: Ampreloxetine

Ampreloxetine, a norepinephrine reuptake inhibitor used for treating conditions like neurogenic orthostatic hypotension, is synthesized using this compound as an intermediate. This demonstrates the compound's significance in developing therapeutics that modulate neurotransmitter levels, thereby addressing mood disorders and attention deficits .

Organic Synthesis

Beyond medicinal applications, this compound is utilized in organic synthesis as a building block for more complex molecules. The Boc group allows for easy deprotection under mild acidic conditions, facilitating further functionalization of the piperidine ring.

Example Reactions:

- Formation of Amides : Reacting with amines to form amides, which are pivotal in drug design.

- Coupling Reactions : Engaging in cross-coupling reactions to build diverse molecular architectures.

Data Table of Applications

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These properties make the compound useful in various synthetic and medicinal applications.

Comparison with Similar Compounds

2-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic acid

- Structure : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.

- Pyrrolidine’s higher basicity (pKa ~11.3 vs. piperidine’s ~11.2) may alter reactivity in acidic conditions . Molecular Formula: C₁₆H₂₁NO₄ vs. C₁₇H₂₃NO₄ for the piperidine analogue. CAS No.: 889953-29-1 .

(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

- Structure : Features a seven-membered azepane ring.

- Key Differences: Larger ring size improves conformational flexibility, which may enhance binding to protein targets. Molecular Weight: 319.4 g/mol (C₁₈H₂₅NO₄) vs. 297.4 g/mol for the piperidine variant . Synthesis Challenges: Higher entropic penalty during cyclization steps compared to piperidine derivatives .

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid

- Structure : Incorporates a piperazine ring (two nitrogen atoms) instead of piperidine.

- Key Differences :

Derivatives with Modified Substituents

3-([1-(tert-butoxycarbonyl)piperidin-3-yl]methoxy)benzoic acid

- Structure : Adds a methoxy (-O-) linker between the piperidine and benzoic acid groups.

- Key Differences: Enhanced polarity due to the ether linkage, leading to higher solubility in polar aprotic solvents (e.g., DMF, DMSO). Synthetic Utility: The methoxy group facilitates nucleophilic substitution reactions . CAS No.: Referenced under product code 10-F043996 .

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid

- Structure : Replaces benzoic acid with acetic acid and introduces difluorine at the 3,3-positions of piperidine.

- Key Differences: Fluorine atoms increase metabolic stability and lipophilicity (LogP ~1.2 vs. ~0.8 for the parent compound). Applications: Fluorinated analogues are prioritized in CNS drug design due to improved blood-brain barrier penetration . Molecular Formula: C₁₂H₁₉F₂NO₄ .

Comparative Data Table

Q & A

Basic: What are the key considerations for synthesizing 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid?

Answer:

The synthesis typically involves multi-step reactions, including Boc protection of the piperidine ring followed by coupling with a benzoic acid derivative. A common approach is to use Suzuki-Miyaura cross-coupling (e.g., boronic ester intermediates as in ) or amide bond formation ( ). Key considerations include:

- Protection/deprotection strategies : The Boc group is acid-labile; use HCl or TFA for deprotection ( ).

- Purification : Column chromatography or recrystallization (e.g., from ethanol/water) to achieve >95% purity ().

- Reaction monitoring : TLC or HPLC to confirm intermediate formation ().

Basic: How can the purity and identity of this compound be validated?

Answer:

- Analytical techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase ().

- NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.5-8.0 ppm) ().

- Mass spectrometry : ESI-MS to verify molecular ion [M+H]+ at m/z 336.4 (calculated for C₁₈H₂₅NO₄) ( ).

- Melting point : Compare observed mp (e.g., 174–176°C for analogous compounds) with literature values ().

Advanced: What experimental strategies mitigate low yields in coupling reactions involving the Boc-protected piperidine moiety?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Optimize by:

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki coupling ( ) or DCC/HOBt for amidation ().

- Temperature control : Maintain 40–60°C to balance reaction rate and Boc group stability ( ).

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates ().

- Protection alternatives : Consider Fmoc or Cbz groups if Boc deprotection occurs prematurely ( ).

Advanced: How does the Boc group influence the compound’s stability under varying pH conditions?

Answer:

The Boc group is stable in neutral/basic conditions but hydrolyzes under acidic conditions (pH < 3). Stability studies should include:

- pH-dependent degradation : Monitor by HPLC at pH 2–7 ().

- Thermal stability : DSC analysis to detect decomposition above 150°C ().

- Storage recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent moisture-induced hydrolysis ( ).

Advanced: How can computational modeling assist in predicting reactivity or solubility of this compound?

Answer:

- DFT calculations : Predict electron density maps to identify reactive sites (e.g., carboxylate group) ().

- Solubility prediction : Use Hansen solubility parameters (HSPs) with software like COSMO-RS ().

- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide SAR ().

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation of fine particles ().

- Emergency procedures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols ( ).

Advanced: How to resolve contradictions in reported melting points or spectral data across literature sources?

Answer:

- Cross-validation : Compare data from independent sources (e.g., Kanto Reagents vs. peer-reviewed journals) ().

- Crystallinity : Recrystallize the compound under standardized conditions (e.g., ethanol/water) to ensure consistent polymorphism ( ).

- Instrument calibration : Validate NMR and HPLC systems with certified reference standards ().

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤10% v/v) for stock solutions ().

- pH adjustment : Deprotonate the carboxylic acid group (pKa ~4.2) in neutral buffers ().

- Surfactants : Add Tween-80 or cyclodextrins for hydrophobic interactions ().

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Intermediate synthesis : For piperidine-containing drugs (e.g., kinase inhibitors) ( ).

- Protecting group strategy : Boc facilitates selective functionalization of the piperidine ring ( ).

- SAR studies : Modulate the benzoic acid moiety to optimize target binding ().

Advanced: How to design a stability-indicating assay for long-term storage studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.